ONC212 -

ONC212

Catalog Number: EVT-277466
CAS Number:
Molecular Formula: C24H23F3N4O
Molecular Weight: 440.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ONC212 is a member of the imipridone family, a class of small-molecule compounds exhibiting anti-cancer properties. [] This compound is a fluorinated analog of ONC201, the founding member of the imipridones, and exhibits increased potency against certain tumor types compared to its predecessor. [] Research suggests ONC212 demonstrates anti-proliferative and pro-apoptotic effects across a broad range of cancer cell lines, including melanoma, leukemia, lymphoma, pancreatic cancer, and others. [, , ] ONC212 is currently in preclinical development and has not yet been approved for use in humans. []

Synthesis Analysis

While the specific details of ONC212 synthesis are not extensively discussed in the provided papers, they allude to the compound being synthesized through a series of chemical modifications to the core imipridone structure. [, ] This process likely involves manipulating substituents on the peripheral benzyl moieties, specifically replacing the 2-methylbenzyl group at the R1 position with halide benzyl groups. [] These modifications contribute to the increased potency of ONC212 compared to ONC201. []

Molecular Structure Analysis

ONC212 shares the unique heterocyclic pharmacophore characteristic of the imipridone class, which consists of a pyrido[3,4-e]pyrimidinone core structure. [] This core structure is essential for the compound's anti-tumor activity. [] The specific structural features that differentiate ONC212 from other imipridones, and contribute to its unique activity profile, are related to the halide benzyl group substitutions at the R1 position. [, ]

Mechanism of Action
  • Activation of the Integrated Stress Response (ISR): ONC212 induces an atypical integrated stress response (ISR), leading to the upregulation of transcription factor ATF4. [] This, in turn, upregulates pro-apoptotic proteins like CHOP and TRAIL death receptor DR5, ultimately leading to apoptosis. [, , ]
  • AKT/ERK Inhibition: ONC212 acts as a dual inhibitor of the AKT and ERK signaling pathways. [, ] This inhibition contributes to its anti-proliferative effects and further promotes apoptosis. [, ]
  • Mitochondrial ClpP Activation: ONC212 directly binds and activates the mitochondrial protease ClpP. [, ] This activation disrupts mitochondrial function, impairs oxidative phosphorylation, and triggers apoptosis. [, ]
  • GPR132 Agonism: ONC212 acts as a selective agonist of the orphan G protein-coupled receptor GPR132/G2A. [] Engagement of GPR132 is associated with ONC212's efficacy, particularly in hematological malignancies. [, ]
  • Metabolic Reprogramming: In addition to directly impairing OXPHOS, ONC212 influences cellular metabolism by inducing a shift towards glycolysis in some cancer cells. [, ] This metabolic reprogramming renders cells dependent on glycolysis and susceptible to combination therapies with glycolytic inhibitors. []
Applications
  • ONC212 demonstrates efficacy against pancreatic cancer cell lines in vitro and in vivo, including models resistant to ONC201. [, , ]
  • The compound induces apoptosis and suppresses autophagy in pancreatic cancer cells, with synergy observed when combined with lactic acid or GPR132 knockdown. []
  • Promising combinations include ONC212 with the MEK inhibitor trametinib, the glycolytic inhibitor 2-deoxy-D-glucose, and the IGF1-R inhibitor AG1024. [, , ]
  • ONC212 shows potent anti-leukemic activity across various subtypes, including AML, ALL, CML, and hairy cell leukemia. [, ]
  • The compound induces apoptosis in leukemia and lymphoma cells, with increased sensitivity observed compared to ONC201. [, ]
  • Synergistic effects are observed when ONC212 is combined with the BCL-2 inhibitor ABT-199. []
  • ONC212 demonstrates preclinical efficacy against H3K27M mutant DMG, a deadly pediatric brain cancer. [, , , , ]
  • Synergistic effects are observed in DMG models when ONC212 is combined with HDAC inhibitors (panobinostat, romidepsin), proteasome inhibitors (marizomib), or etoposide. [, , , ]
  • In GBM, ONC212 inhibits tumor growth and improves survival in patient-derived xenograft models. []

d) Other Cancer Types:

  • ONC212 shows efficacy in preclinical models of melanoma, hepatocellular carcinoma, biliary tract cancers, breast cancer, colorectal cancer, and neuroblastoma. [, , , , , ]
  • Combinations with trametinib, olaparib, and lurbinectedin have shown promise in different cancer models. [, , ]
Future Directions
  • Exploring the potential of ONC212 as a novel antibiotic, based on its ability to activate bacterial ClpP. []

ONC201

    Compound Description: ONC201 (previously known as TIC10) is the founding member of the imipridone class of anti-cancer compounds. It acts as a selective antagonist of the dopamine receptor D2 and induces an atypical integrated stress response (ISR). [, ] This leads to the inactivation of Akt and ERK signaling pathways, activation of Foxo3a, and subsequent upregulation of TRAIL, ultimately triggering apoptosis in cancer cells. [, ] ONC201 has shown broad-spectrum anti-cancer activity in preclinical studies and is currently undergoing clinical trials. [, , ]

ONC206

    Compound Description: ONC206 is another member of the imipridone family, structurally related to both ONC201 and ONC212. Like ONC201, it functions as a dopamine receptor D2 antagonist. [] ONC206 also demonstrates significant anti-cancer activity, exhibiting sub-micromolar GI50 values in various cancer cell lines and showing a greater potency against liver, lung, and kidney cancer cell lines compared to ONC212. [, ] Mechanistically, ONC206, similar to ONC201 and ONC212, triggers apoptosis through ISR activation, TRAIL/DR5 upregulation, and Akt/ERK inhibition. [, ]

Acyldepsipeptide-4 (ADEP4)

    Compound Description: Acyldepsipeptide-4 (ADEP4) is a known activator of bacterial ClpP. [] It promotes the degradation of bacterial proteins, including FtsZ, which is crucial for cell division, ultimately leading to bacterial cell death. [, ]

    Relevance: Similar to ADEP4, ONC212 can activate both human and bacterial ClpP, inducing proteolytic degradation. [] In Staphylococcus aureus, ONC212 and ADEP4 elicit comparable proteome-wide degradation profiles. [] This shared ability to activate ClpP highlights the potential of ONC212 as a novel scaffold for antibiotic development. []

2-Deoxy-D-glucose (2-DG)

    Compound Description: 2-Deoxy-D-glucose (2-DG) is a glycolytic inhibitor that interferes with glucose metabolism. [] By inhibiting glycolysis, 2-DG can disrupt energy production and induce cell death, particularly in cancer cells that rely heavily on glycolysis. []

    Relevance: While ONC212 primarily targets oxidative phosphorylation (OXPHOS), some cancer cells adapt to ONC212-induced OXPHOS inhibition by upregulating glycolysis as a compensatory mechanism. [] Combining ONC212 with 2-DG synergistically inhibits cancer cell growth and promotes apoptosis by targeting both OXPHOS and glycolysis. [] This combination strategy highlights the importance of considering metabolic plasticity in cancer cells when developing therapeutic strategies.

Trametinib

    Compound Description: Trametinib is a selective inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway. [, , ] By inhibiting MEK, trametinib blocks downstream ERK signaling, which is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. [, , ]

    Relevance: ONC212 synergizes with trametinib in inhibiting the growth of pancreatic cancer cells in vitro and in vivo. [, , ] This synergistic effect likely arises from the combined targeting of multiple signaling pathways involved in cell survival and proliferation, including MAPK/ERK and PI3K/Akt. [, , ] Additionally, the combination of ONC212 and trametinib has shown potential in enhancing immune-mediated anti-tumor responses. []

Olaparib

    Compound Description: Olaparib is a PARP inhibitor that prevents the repair of single-strand DNA breaks, ultimately leading to the accumulation of DNA damage and cell death. [, ] Olaparib is particularly effective in BRCA1/2-deficient cancers, which are deficient in homologous recombination repair (HRR). []

    Relevance: Combining ONC212 with olaparib demonstrates synergistic anti-cancer effects in BRCA1/2-deficient cancer cell lines. [, ] This synergy may stem from the combined targeting of DNA repair mechanisms and the Akt signaling pathway. [] ONC212's ability to inhibit Akt potentially overcomes PARP inhibitor resistance mediated by Akt activation. []

Rucaparib

    Compound Description: Rucaparib, like olaparib, is a PARP inhibitor that blocks DNA repair by inhibiting PARP activity. [] This leads to the accumulation of DNA damage, triggering cell cycle arrest and apoptosis, especially in cancer cells with defects in homologous recombination repair (HRR), such as BRCA1/2-deficient tumors. []

    Relevance: Combining ONC212 with rucaparib shows synergistic cytotoxicity against BRCA1/2-deficient breast, ovarian, and prostate cancer cells. [] The combination treatment leads to increased ATF4 expression and reduced Akt protein levels, suggesting a potential mechanism of synergy involving the integrated stress response and Akt signaling inhibition. []

AG1024

    Compound Description: AG1024 is an inhibitor of the insulin-like growth factor 1 receptor (IGF1-R). [] IGF1-R signaling promotes cell growth, proliferation, and survival, and its overexpression is implicated in various cancers, including pancreatic cancer. []

    Relevance: ONC212 demonstrates synergistic anti-tumor activity when combined with AG1024 in pancreatic cancer models, particularly in tumors with upregulated IGF1-R expression. [] This synergy suggests that targeting both IGF1-R signaling and the mechanisms engaged by ONC212 could be an effective therapeutic strategy for pancreatic cancer, particularly in cases where resistance to ONC201 is observed. []

MRTX1133

    Compound Description: MRTX1133 is a highly selective, non-covalent inhibitor of the KRAS G12D mutant protein. [, ] It binds to the switch II pocket of KRAS G12D, preventing its activation and downstream signaling. [] This targeted inhibition disrupts the oncogenic signaling driven by the KRAS G12D mutation, which is frequently observed in pancreatic and colorectal cancers. [, ]

    Relevance: Combining ONC212 with MRTX1133 shows strong synergistic anti-cancer activity in colorectal and pancreatic cancer cells, regardless of the presence of the KRAS G12D mutation. [, ] This synergistic interaction suggests a broader therapeutic potential of the combination, extending beyond KRAS G12D-mutant tumors. [, ] Moreover, the combination treatment results in immune-stimulatory cytokine profiles, suggesting potential benefits in modulating the tumor immune microenvironment. [, ]

5-Fluorouracil (5-FU)

    Compound Description: 5-Fluorouracil (5-FU) is a pyrimidine analog antimetabolite drug. [, ] It disrupts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. 5-FU is a commonly used chemotherapeutic agent for various cancers, including colorectal and pancreatic cancers. [, ]

    Relevance: Combining ONC212 or MRTX1133 with 5-FU demonstrates synergistic cytotoxicity against colorectal and pancreatic cancer cells. [, ] This synergy suggests a potential for enhancing the efficacy of standard chemotherapy regimens with these novel agents. [, ] Interestingly, the combination of MRTX1133 and 5-FU also leads to immune-stimulatory cytokine profiles, hinting at a potential role in promoting anti-tumor immune responses. [, ]

Lurbinectedin

    Compound Description: Lurbinectedin is a chemotherapeutic compound that inhibits active transcription by binding to guanine-rich sequences in the minor groove of DNA. [, ] This interaction stalls and degrades RNA polymerase II, leading to single- and double-stranded DNA breaks, ultimately resulting in apoptosis. [, ] Lurbinectedin is FDA-approved for metastatic small cell lung cancer and is under investigation for other cancer types. [, ]

    Relevance: Combining ONC212 with lurbinectedin demonstrates synergistic anti-cancer activity in pancreatic cancer cell lines. [, ] This synergy is thought to be mediated by the activation of the integrated stress response, potentially through p-Chk1 activation. [, ] Further investigations into the combined effects on immune cell-mediated killing are underway. [, ]

Properties

Product Name

ONC212

IUPAC Name

11-benzyl-7-[[4-(trifluoromethyl)phenyl]methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one

Molecular Formula

C24H23F3N4O

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C24H23F3N4O/c25-24(26,27)19-8-6-18(7-9-19)15-31-22(32)20-16-29(14-17-4-2-1-3-5-17)12-10-21(20)30-13-11-28-23(30)31/h1-9H,10-16H2

InChI Key

DFULPGUTXZTYKA-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=CC=C(C=C4)C(F)(F)F)CC5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

ONC212; ONC-212; ONC 212.

Canonical SMILES

C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=CC=C(C=C4)C(F)(F)F)CC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.